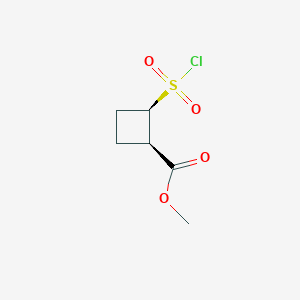

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate

Description

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position. The (1R,2R) stereochemistry confers unique spatial and electronic properties, influencing reactivity and intermolecular interactions. This compound is a key intermediate in synthesizing pharmaceuticals and agrochemicals, particularly in reactions requiring sulfonation or nucleophilic substitution .

Properties

Molecular Formula |

C6H9ClO4S |

|---|---|

Molecular Weight |

212.65 g/mol |

IUPAC Name |

methyl (1R,2R)-2-chlorosulfonylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |

InChI Key |

XSEPQMRTNQIYLC-CRCLSJGQSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H]1S(=O)(=O)Cl |

Canonical SMILES |

COC(=O)C1CCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.

Esterification: The carboxylate ester is formed through esterification reactions involving carboxylic acids and alcohols, typically under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols can be used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of cyclobutane derivatives with reduced functional groups.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Cyclobutane vs. Cyclopentane Derivatives

- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (): Structure: Cyclobutane ring with methyl ester and methylamino groups. Key Differences: Lacks the chlorosulfonyl group, reducing electrophilicity. The amino group enhances solubility in polar solvents but limits stability under acidic conditions. Synthesis: Prepared via condensation with 4-toluenesulfonate, yielding 80% product .

- Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride (): Structure: Cyclopentane ring with methyl ester and methylamino groups. Key Differences: Larger ring size reduces ring strain, increasing thermal stability but lowering reactivity compared to cyclobutane analogs.

Substituent Modifications

- Methyl 1-[[(E)-[2,3-Difluoro-4-(2-Methoxyethyl(methyl)amino)ethoxy]phenyl]methylideneamino]cyclobutane-1-carboxylate (): Structure: Cyclobutane core with a difluorophenyl and methoxyethyl-methylamino substituent. Key Differences: The electron-withdrawing fluorine atoms and extended alkyl chain enhance lipophilicity, making it suitable for membrane-penetrating drug candidates .

Physicochemical and Spectroscopic Properties

NMR Data

- Methyl 1-(Methylamino)cyclobutanecarboxylate HCl (): ¹H-NMR: δ 9.10 (2H, brs), 7.48 (2H, d), 3.82 (3H, s), 2.56–2.31 (7H, m) . Key Feature: Broad singlet at δ 9.10 indicates NH groups, absent in the chlorosulfonyl analog.

Optical Activity

Biological Activity

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and organic synthesis due to its distinctive structural features and reactivity. Characterized by the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol, this compound features a cyclobutane ring, a chlorosulfonyl group, and a carboxylate ester. The presence of the chlorosulfonyl moiety suggests that it may interact with biological macromolecules, making it a candidate for further investigation into its biological activity.

Structural Characteristics

The compound's structure includes:

- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity and reactivity.

- Chlorosulfonyl Group : Known for its electrophilic nature, this group can participate in various chemical reactions, potentially leading to interactions with biological targets.

- Carboxylate Ester : This functional group can undergo hydrolysis, making it relevant in biological systems.

Synthesis Methods

This compound can be synthesized through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Common reagents include:

- Lithium Aluminum Hydride for reduction.

- Potassium Permanganate for oxidation.

These methods can be optimized for industrial applications using continuous flow reactors to enhance yield and reduce costs .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Similar compounds with chlorosulfonyl groups have been investigated for their ability to inhibit enzymes involved in critical biological pathways. For instance, research indicates that such compounds can serve as effective inhibitors against serine proteases and other enzyme classes .

- Drug Development Applications : The unique properties of this compound make it a candidate for drug development, particularly in targeting pathways involved in inflammation or cancer. Its ability to modify biomolecular interactions could lead to novel therapeutic agents .

- Comparative Analysis : A comparative study of similar compounds reveals differences in biological activities based on structural variations. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-(chlorosulfonyl)cyclopropane-1-carboxylate | Cyclopropane ring | Smaller ring size affects stability and reactivity |

| Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate | Cyclopentane ring | Different ring size alters steric hindrance |

| Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate | Cyclohexane ring | Larger ring size may influence reaction kinetics |

This table illustrates how variations in ring size impact the stability and reactivity of these compounds, which is crucial for understanding their potential biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.